

Application Note: GC-MS Analysis of 1-(3-Chlorophenyl)-4-propylpiperazine

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-4-propylpiperazine

Cat. No.: B135626

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Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **1-(3-Chlorophenyl)-4-propylpiperazine** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are designed to offer a robust and reliable framework for the identification and quantification of this compound in research and quality control settings. This document includes detailed experimental protocols, expected quantitative data, and visual representations of the analytical workflow and anticipated fragmentation patterns.

Introduction

1-(3-Chlorophenyl)-4-propylpiperazine is a substituted piperazine derivative. Piperazine derivatives are a class of compounds with a wide range of pharmacological activities and are of significant interest in drug discovery and development. Accurate and sensitive analytical methods are crucial for the characterization, quality control, and metabolic studies of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like **1-(3-Chlorophenyl)-4-propylpiperazine**.^{[1][2]} This application note provides a detailed GC-MS method for the analysis of this specific analyte.

Experimental Protocols

Sample Preparation

A standard stock solution of **1-(3-Chlorophenyl)-4-propylpiperazine** should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

Working standards are then prepared by serial dilution of the stock solution to the desired concentrations for calibration curves and quality control samples. For the analysis of complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system equipped with a capillary column. The following parameters are recommended and are based on established methods for similar piperazine derivatives.^{[1][2]}

Table 1: GC-MS Instrument Parameters

Parameter	Value
Gas Chromatograph	
Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 75 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, hold for 3 min, then ramp to 320 °C at 20 °C/min and hold for 7 min. [1]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Mass Scan Range	m/z 40-550
Acquisition Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of **1-(3-Chlorophenyl)-4-propylpiperazine** based on the analysis of structurally similar compounds. The exact retention time and mass fragments should be confirmed by running a pure standard of the compound.

Table 2: Expected Quantitative Data

Parameter	Expected Value
Retention Time (t _R)	Approximately 10-15 min (dependent on the exact GC conditions)
Molecular Ion [M] ⁺	m/z 238
Key Mass Fragments (m/z)	196, 154, 138, 111, 70, 56
Limit of Detection (LOD)	Estimated to be in the low ng/mL range
Limit of Quantification (LOQ)	Estimated to be in the mid-to-high ng/mL range

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **1-(3-Chlorophenyl)-4-propylpiperazine**.

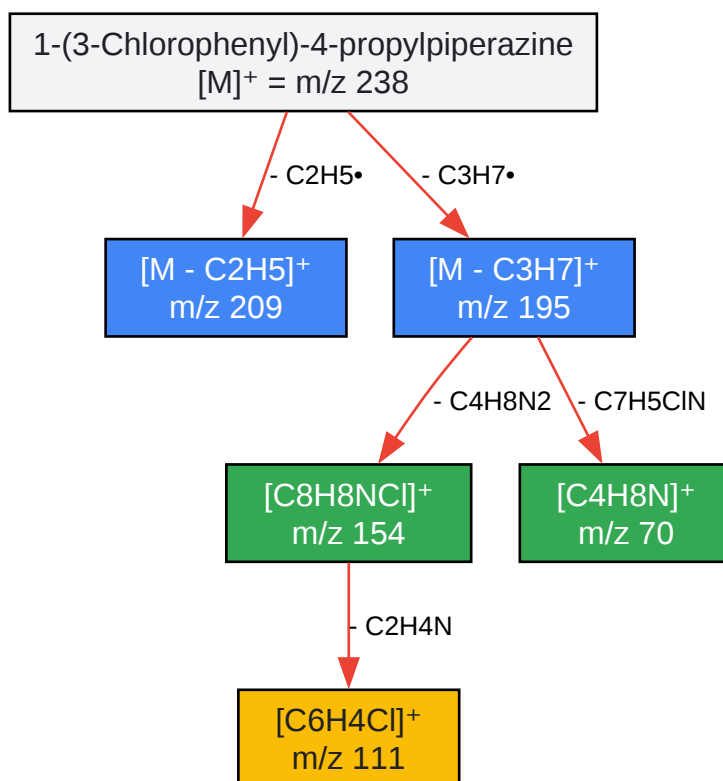


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Caption: GC-MS analysis workflow for **1-(3-Chlorophenyl)-4-propylpiperazine**.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for **1-(3-Chlorophenyl)-4-propylpiperazine**. The fragmentation is based on common fragmentation patterns of piperazine derivatives.



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Caption: Predicted EI fragmentation of **1-(3-Chlorophenyl)-4-propylpiperazine**.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of **1-(3-Chlorophenyl)-4-propylpiperazine**. The provided experimental parameters and expected data will guide researchers in setting up their analytical workflow. It is recommended to validate the method in-house using a certified reference standard to establish specific retention times, fragmentation patterns, and quantitative performance metrics.

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References

- 1. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
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